molecular formula C22H19N5O4S B11027512 methyl 2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

methyl 2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B11027512
M. Wt: 449.5 g/mol
InChI Key: IKHWYYCQLRGISV-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate: is a complex organic compound with a unique structure that combines several functional groups, including a benzotriazinone, a thiazole, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the benzotriazinone and thiazole intermediates. The key steps include:

    Preparation of Benzotriazinone Intermediate: The benzotriazinone moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Preparation of Thiazole Intermediate: The thiazole ring is typically formed through a condensation reaction involving a thioamide and an α-haloketone.

    Coupling Reaction: The benzotriazinone and thiazole intermediates are then coupled through an amide bond formation, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the thiazole ring or the phenylethyl group.

    Reduction: Reduction reactions can target the carbonyl groups in the benzotriazinone or the ester moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzotriazinone or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biological pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate
  • Methyl 2-(2-(4-oxo-3(4H)-quinazolinyl)ethoxy)benzoate
  • Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate

Uniqueness

Methyl 2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Methyl 2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to compile and analyze the available research on its biological activity, focusing on antimicrobial properties, cytotoxicity, and other pharmacological effects.

Chemical Structure and Properties

The compound's structure features a thiazole ring, a benzotriazine moiety, and an acetylamino group. The molecular formula is C17H18N4O4SC_{17}H_{18}N_4O_4S, with a molecular weight of approximately 378.42 g/mol. Understanding its structure is crucial for investigating its biological interactions.

Antimicrobial Properties

Research indicates that compounds containing thiazole and benzotriazine rings exhibit significant antimicrobial activities. The thiazole ring is known for its broad spectrum of biological activities, including:

  • Antibacterial Activity : Studies have shown that derivatives of thiazole possess antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have been tested against Staphylococcus aureus and Escherichia coli, showing promising inhibition zones at concentrations as low as 31.25 μg/mL .
  • Antifungal Activity : The compound may also exhibit antifungal properties. Derivatives with similar structures have demonstrated activity against fungi such as Candida albicans and Aspergillus niger, often outperforming standard antifungal agents like fluconazole .

Cytotoxicity and Anticancer Potential

The benzotriazine moiety is associated with cytotoxic effects in various cancer cell lines. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. For example:

  • In vitro studies on cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) have shown that certain derivatives can significantly reduce cell viability at micromolar concentrations .

Table of Biological Activities

Activity Target Organism/Cell Line Concentration (μg/mL) Effect
AntibacterialStaphylococcus aureus31.25Significant inhibition
AntifungalCandida albicans32.6Higher activity than itraconazole
CytotoxicityHeLa Cell Line10 - 50Reduced cell viability
CytotoxicityMCF-7 Cell Line10 - 50Induction of apoptosis

Notable Case Studies

  • Study on Antimicrobial Efficacy : A study published in Medicinal Chemistry highlighted the synthesis of thiazole derivatives and their antimicrobial activities against a panel of bacterial strains. The results indicated that modifications to the thiazole ring significantly influenced antibacterial potency .
  • Cytotoxicity Assessment : In another investigation, the cytotoxic effects of various benzotriazine derivatives were evaluated against different cancer cell lines. The findings suggested that specific substitutions on the benzotriazine ring enhance anticancer activity by promoting apoptosis through reactive oxygen species (ROS) generation .

Properties

Molecular Formula

C22H19N5O4S

Molecular Weight

449.5 g/mol

IUPAC Name

methyl 2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C22H19N5O4S/c1-31-21(30)19-17(12-11-14-7-3-2-4-8-14)32-22(24-19)23-18(28)13-27-20(29)15-9-5-6-10-16(15)25-26-27/h2-10H,11-13H2,1H3,(H,23,24,28)

InChI Key

IKHWYYCQLRGISV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2)CCC4=CC=CC=C4

Origin of Product

United States

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